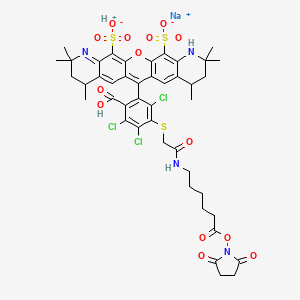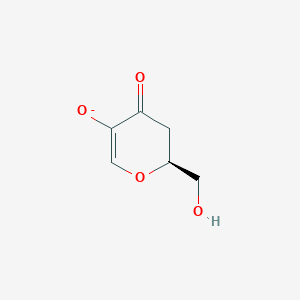
ascopyrone P(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascopyrone P(1-) is conjugate base of ascopyrone P. It is a conjugate base of an ascopyrone P.
Applications De Recherche Scientifique
Food Preservation :
- Ascopyrone P (APP), a novel antibacterial compound from fungi, has been evaluated for use as a food preservative. It was particularly effective in preventing bacterial growth in chilled chicken soup and milk at specific concentrations. However, its effectiveness varied depending on the food system and temperature, showing reduced activity at 20°C and being less effective in raw meat systems (Thomas et al., 2004).
Antimicrobial Efficacy :
- APP demonstrated growth inhibitory activity against a broad range of bacteria, but not yeasts or molds. This suggests potential applications in controlling bacterial growth in both raw and cooked foods, although its efficacy, safety, and impact on organoleptic properties in food need further assessment (Thomas et al., 2002).
- APP was also examined for its antibrowning effects in agricultural products, showing efficacy in preventing browning in various fruits, vegetables, and beverages. This suggests potential applications as an antibrowning agent in the food industry (Yuan et al., 2005).
Chemical Synthesis :
- Research has been conducted on the chemical synthesis of Ascopyrone P from various starting materials. These studies contribute to understanding the chemical properties of Ascopyrone P and potentially facilitate its production for various applications (Andreassen & Lundt, 2006); (Andersen, Jensen, & Yu, 2002).
Propriétés
Nom du produit |
ascopyrone P(1-) |
|---|---|
Formule moléculaire |
C6H7O4- |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
(2S)-2-(hydroxymethyl)-4-oxo-2,3-dihydropyran-5-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/p-1/t4-/m0/s1 |
Clé InChI |
ZXCYXCIWKAILMP-BYPYZUCNSA-M |
SMILES isomérique |
C1[C@H](OC=C(C1=O)[O-])CO |
SMILES canonique |
C1C(OC=C(C1=O)[O-])CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



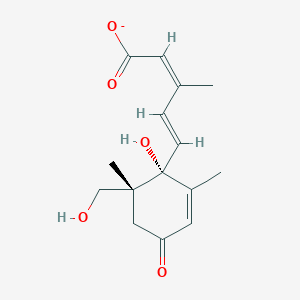
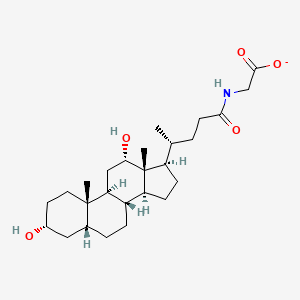
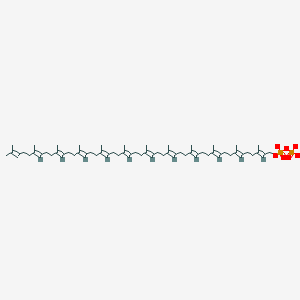
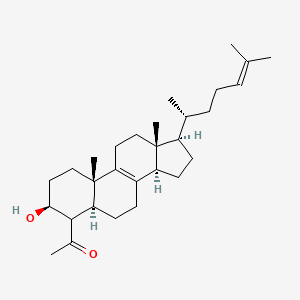
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)
![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)
![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)
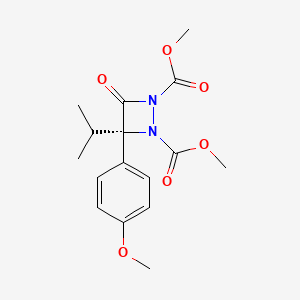
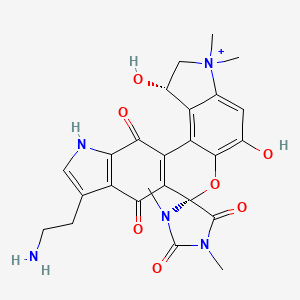
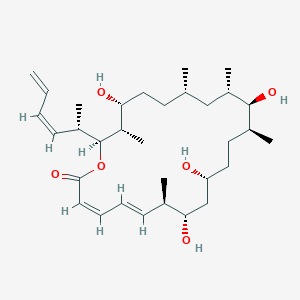
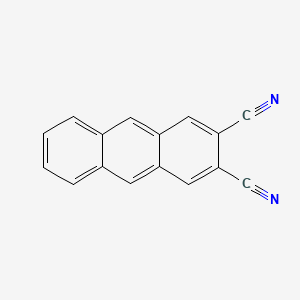

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
